
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
The synthesis of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes several transformations to introduce the phenylsulfanyl group and form the indolizine ring.
化学反应分析
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
科学研究应用
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The nitro group and phenylsulfanyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
相似化合物的比较
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can be compared with other indolizine derivatives, such as:
2-Methyl-3-(2-nitro-phenyl)-indolizine-1-carbaldehyde: Lacks the phenylsulfanyl group, resulting in different chemical properties.
2-Methyl-3-(2-amino-phenylsulfanyl)-indolizine-1-carbaldehyde: Contains an amino group instead of a nitro group, affecting its reactivity and biological activity. The presence of the nitro and phenylsulfanyl groups in this compound makes it unique and potentially more versatile in various applications.
属性
分子式 |
C16H12N2O3S |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
2-methyl-3-(2-nitrophenyl)sulfanylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C16H12N2O3S/c1-11-12(10-19)13-6-4-5-9-17(13)16(11)22-15-8-3-2-7-14(15)18(20)21/h2-10H,1H3 |
InChI 键 |
VZKXAGUIVCQRAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=CC=CC2=C1C=O)SC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


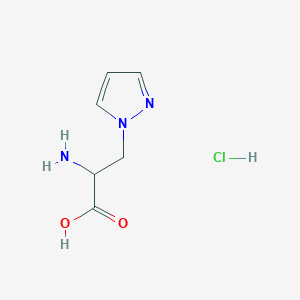
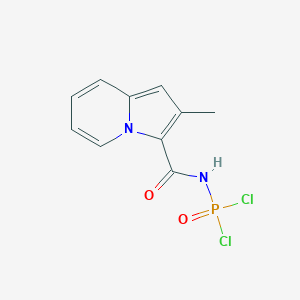

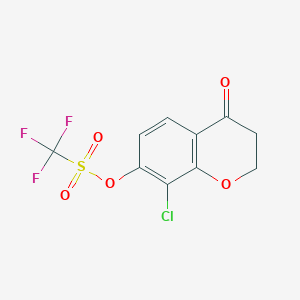
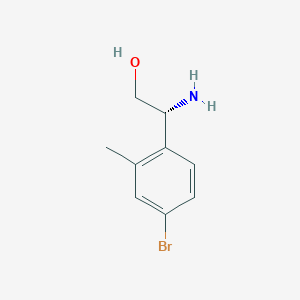
![(4Z)-2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13058024.png)
![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
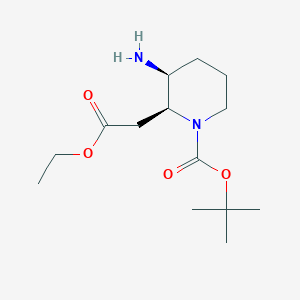
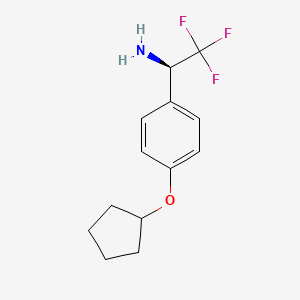
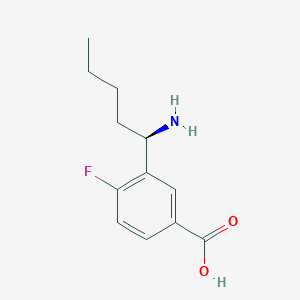
![Spiro[3.5]nonan-2-amine](/img/structure/B13058063.png)

![7-Oxa-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13058077.png)
